molecular formula C12H19ClN2 B15092365 [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B15092365
M. Wt: 226.74 g/mol
InChI Key: JBCZCAQAEQISHN-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group attached to a methyl group, which is further connected to a 3-(dimethylamino)propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted derivatives where the 4-chlorophenyl group is replaced by other functional groups.

Scientific Research Applications

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can provide insights into its mechanism of action.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can be compared with other similar compounds, such as:

    [(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine: This compound has a shorter alkyl chain, which may affect its binding affinity and pharmacokinetic properties.

    [(4-Chlorophenyl)methyl][3-(methylamino)propyl]amine: The presence of a methylamino group instead of a dimethylamino group can influence the compound’s reactivity and biological activity.

    [(4-Bromophenyl)methyl][3-(dimethylamino)propyl]amine: The substitution of a chlorine atom with a bromine atom can alter the compound’s electronic properties and its interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chlorophenyl group linked to a dimethylamino propyl chain, classifying it as a tertiary amine. Its molecular structure can be represented as follows:

C12H18ClN\text{C}_{12}\text{H}_{18}\text{Cl}\text{N}

This structure is significant as the chlorophenyl moiety influences its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets , such as neurotransmitter receptors. It may function as an agonist or antagonist , modulating receptor activity and influencing various physiological responses. For instance, it has been studied for its effects on the melanocortin-4 receptor , which is involved in energy homeostasis and appetite regulation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects : Investigated for potential use in treating neurological disorders, including depression and anxiety.
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting the proliferation of cancer cells, particularly through mechanisms involving DNA topoisomerase inhibition .
  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in infectious disease treatment .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
NeuropharmacologicalPotential treatment for neurological disorders
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against bacterial infections

Case Studies

  • Neuropharmacological Study : A study conducted by Ghosh et al. (2014) demonstrated that derivatives of this compound could modulate neurotransmitter systems, leading to anxiolytic effects in animal models .
  • Anticancer Research : In a comparative study on Mannich bases, derivatives of this compound were shown to possess significant antiproliferative activity against human cancer cell lines (HeLa, HepG2, A549), with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Testing : High-throughput screening revealed that certain analogs displayed over 90% inhibition against Mycobacterium tuberculosis, highlighting their potential as novel antimicrobial agents .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3

InChI Key

JBCZCAQAEQISHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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